Cas no 1383979-52-9 (6-(aminomethyl)-2,3-difluoro-N,N-dimethylaniline)

6-(Aminomethyl)-2,3-difluoro-N,N-dimethylaniline is a fluorinated aromatic amine derivative with a reactive aminomethyl group, making it a versatile intermediate in organic synthesis. Its difluoro substitution enhances electron-withdrawing properties, while the dimethylamino group contributes to its solubility and stability. This compound is particularly useful in pharmaceutical and agrochemical applications, where its structural features facilitate further functionalization. The presence of both fluorine and amine functionalities allows for selective modifications, enabling the synthesis of complex molecules with tailored properties. Its well-defined reactivity profile and compatibility with various reaction conditions make it a valuable building block for researchers in medicinal chemistry and material science.
6-(aminomethyl)-2,3-difluoro-N,N-dimethylaniline structure
1383979-52-9 structure
商品名:6-(aminomethyl)-2,3-difluoro-N,N-dimethylaniline
CAS番号:1383979-52-9
MF:C9H12F2N2
メガワット:186.201788902283
CID:6309381
PubChem ID:165900258

6-(aminomethyl)-2,3-difluoro-N,N-dimethylaniline 化学的及び物理的性質

名前と識別子

    • 6-(aminomethyl)-2,3-difluoro-N,N-dimethylaniline
    • EN300-1842533
    • 1383979-52-9
    • インチ: 1S/C9H12F2N2/c1-13(2)9-6(5-12)3-4-7(10)8(9)11/h3-4H,5,12H2,1-2H3
    • InChIKey: VEVPRUYSITZPIY-UHFFFAOYSA-N
    • ほほえんだ: FC1=C(C=CC(CN)=C1N(C)C)F

計算された属性

  • せいみつぶんしりょう: 186.09685472g/mol
  • どういたいしつりょう: 186.09685472g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 4
  • 重原子数: 13
  • 回転可能化学結合数: 2
  • 複雑さ: 164
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 1.1
  • トポロジー分子極性表面積: 29.3Ų

6-(aminomethyl)-2,3-difluoro-N,N-dimethylaniline 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1842533-0.5g
6-(aminomethyl)-2,3-difluoro-N,N-dimethylaniline
1383979-52-9
0.5g
$535.0 2023-09-19
Enamine
EN300-1842533-10g
6-(aminomethyl)-2,3-difluoro-N,N-dimethylaniline
1383979-52-9
10g
$2393.0 2023-09-19
Enamine
EN300-1842533-0.25g
6-(aminomethyl)-2,3-difluoro-N,N-dimethylaniline
1383979-52-9
0.25g
$513.0 2023-09-19
Enamine
EN300-1842533-10.0g
6-(aminomethyl)-2,3-difluoro-N,N-dimethylaniline
1383979-52-9
10g
$4729.0 2023-05-25
Enamine
EN300-1842533-0.1g
6-(aminomethyl)-2,3-difluoro-N,N-dimethylaniline
1383979-52-9
0.1g
$490.0 2023-09-19
Enamine
EN300-1842533-5g
6-(aminomethyl)-2,3-difluoro-N,N-dimethylaniline
1383979-52-9
5g
$1614.0 2023-09-19
Enamine
EN300-1842533-1g
6-(aminomethyl)-2,3-difluoro-N,N-dimethylaniline
1383979-52-9
1g
$557.0 2023-09-19
Enamine
EN300-1842533-0.05g
6-(aminomethyl)-2,3-difluoro-N,N-dimethylaniline
1383979-52-9
0.05g
$468.0 2023-09-19
Enamine
EN300-1842533-1.0g
6-(aminomethyl)-2,3-difluoro-N,N-dimethylaniline
1383979-52-9
1g
$1100.0 2023-05-25
Enamine
EN300-1842533-2.5g
6-(aminomethyl)-2,3-difluoro-N,N-dimethylaniline
1383979-52-9
2.5g
$1089.0 2023-09-19

6-(aminomethyl)-2,3-difluoro-N,N-dimethylaniline 関連文献

6-(aminomethyl)-2,3-difluoro-N,N-dimethylanilineに関する追加情報

Comprehensive Overview of 6-(aminomethyl)-2,3-difluoro-N,N-dimethylaniline (CAS No. 1383979-52-9)

6-(aminomethyl)-2,3-difluoro-N,N-dimethylaniline (CAS No. 1383979-52-9) is a fluorinated aromatic amine derivative with significant potential in pharmaceutical and agrochemical research. This compound features a unique combination of aminomethyl and difluoro substituents on a benzene ring, making it a versatile intermediate for synthesizing bioactive molecules. Its molecular structure, characterized by N,N-dimethyl functionality, enhances its solubility and reactivity, which are critical for modern drug discovery pipelines.

The growing interest in fluorinated compounds like 6-(aminomethyl)-2,3-difluoro-N,N-dimethylaniline stems from their ability to improve metabolic stability and bioavailability in drug candidates. Researchers frequently search for "fluorinated aniline derivatives" or "CAS 1383979-52-9 applications" to explore its role in developing kinase inhibitors or antimicrobial agents. Its difluoro moiety is particularly valuable for modulating electronic properties, a hot topic in medicinal chemistry discussions.

In agrochemical applications, this compound’s aminomethyl group serves as a key building block for herbicides and fungicides. Searches for "sustainable crop protection chemicals" often lead to derivatives of 6-(aminomethyl)-2,3-difluoro-N,N-dimethylaniline, as its structural motifs align with green chemistry principles. The N,N-dimethyl segment further contributes to reduced environmental persistence, addressing regulatory concerns.

From a synthetic perspective, CAS 1383979-52-9 is pivotal in cross-coupling reactions, a trend highlighted by queries like "Pd-catalyzed amination of fluorinated aromatics." Its difluoro groups facilitate selective functionalization, enabling precise molecular design. Laboratories optimizing "high-throughput screening libraries" also prioritize such scaffolds due to their balanced lipophilicity and hydrogen-bonding capacity.

Analytical studies of 6-(aminomethyl)-2,3-difluoro-N,N-dimethylaniline emphasize advanced techniques like LC-MS and NMR spectroscopy, commonly searched alongside "fluorine NMR chemical shifts." The compound’s stability under physiological conditions makes it a candidate for pro-drug development, another trending topic in pharmacokinetics forums.

In material science, its aromatic amine core attracts attention for designing organic semiconductors or photocatalysts. Queries such as "fluorinated anilines in OLEDs" reflect this niche application. The N,N-dimethyl group’s electron-donating effect is leveraged to tune bandgap energies, a key focus in renewable energy research.

Regulatory and safety profiles of CAS 1383979-52-9 are frequently queried under "REACH compliance for fluorinated amines." While not classified as hazardous, proper handling protocols for aminomethyl compounds are essential, aligning with industry best practices for laboratory safety.

In summary, 6-(aminomethyl)-2,3-difluoro-N,N-dimethylaniline bridges multiple disciplines, from drug discovery to sustainable agriculture. Its fluorine-rich architecture and modifiable amine group ensure enduring relevance in scientific innovation, answering pressing demands for "next-generation functional materials" and "targeted therapeutics."

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